Home > Products > Screening Compounds P80742 > H-Ser-Asn-Thr-Ser-Glu-Ser-Phe-Lys(1)-Phe-Arg-Val-Thr-Gln-Leu-Ala-Pro-Lys-Ala-Gln-Ile-Lys-Glu-NH2.H-Ser-Asn-Thr-Ser-Glu-Ser-Phe-(1)
H-Ser-Asn-Thr-Ser-Glu-Ser-Phe-Lys(1)-Phe-Arg-Val-Thr-Gln-Leu-Ala-Pro-Lys-Ala-Gln-Ile-Lys-Glu-NH2.H-Ser-Asn-Thr-Ser-Glu-Ser-Phe-(1) - 1353563-85-5

H-Ser-Asn-Thr-Ser-Glu-Ser-Phe-Lys(1)-Phe-Arg-Val-Thr-Gln-Leu-Ala-Pro-Lys-Ala-Gln-Ile-Lys-Glu-NH2.H-Ser-Asn-Thr-Ser-Glu-Ser-Phe-(1)

Catalog Number: EVT-260748
CAS Number: 1353563-85-5
Molecular Formula: C142H226N40O48
Molecular Weight: 3261.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AUNP-12 is an inhibitor of the interaction between programmed cell death 1 (PD-1) and its ligands, PD-L1 and PD-L2.1 It inhibits binding of soluble PD-1 to HEK293 cells expressing human PD-L2 (EC50 = 0.72 nM). AUNP-12 reverses PD-L1-induced inhibition of proliferation of PMA-stimulated, PD-1-expressing rat peripheral blood mononuclear cells (PBMCs; EC50 = 0.41 nM). It reduces tumor growth and lung metastasis by 44 and greater than 60%, respectively, in a B16/F10 mouse melanoma model when administered at a dose of 5 mg/kg per day.
AUNP-12 is an inhibitor of the interaction between programmed cell death 1 (PD-1) and its ligands, PD-L1 and PD-L2. It inhibits binding of soluble PD-1 to HEK293 cells expressing human PD-L2. AUNP-12 reverses PD-L1-induced inhibition of proliferation of PMA-stimulated, PD-1-expressing rat peripheral blood mononuclear cells and reduces tumor growth and lung metastasis in a B16/F10 mouse melanoma model.
Overview

The compound in question, denoted as H-Ser-Asn-Thr-Ser-Glu-Ser-Phe-Lys(1)-Phe-Arg-Val-Thr-Gln-Leu-Ala-Pro-Lys-Ala-Gln-Ile-Lys-Glu-NH2.H-Ser-Asn-Thr-Ser-Glu-Ser-Phe-(1), is a complex peptide composed of a specific sequence of amino acids. This peptide exhibits potential biological activities and applications in various scientific fields, particularly in biochemistry and pharmacology.

Source

This compound is synthesized through established peptide synthesis techniques, which allow for the precise assembly of amino acid sequences. The synthesis often utilizes solid-phase peptide synthesis (SPPS) methods, which are well-documented in the literature .

Classification

The compound is classified as a synthetic peptide. Peptides are short chains of amino acids linked by peptide bonds, and they can serve various functions in biological systems, including acting as hormones, neurotransmitters, and signaling molecules.

Synthesis Analysis

Methods

The synthesis of H-Ser-Asn-Thr-Ser-Glu-Ser-Phe-Lys(1)-Phe-Arg-Val-Thr-Gln-Leu-Ala-Pro-Lys-Ala-Gln-Ile-Lys-Glu-NH2 typically involves solid-phase peptide synthesis. This method allows for the sequential addition of protected amino acids to a solid support, facilitating the formation of the desired peptide chain.

Technical Details

  1. Amino Acid Protection: Each amino acid is protected to prevent unwanted reactions during synthesis. Common protecting groups include Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) .
  2. Coupling Reactions: Activated esters or coupling reagents such as HATU (hexafluoro phosphonium uronium) are used to facilitate the formation of peptide bonds between amino acids .
  3. Cleavage: After synthesis, the peptide is cleaved from the solid support and deprotected to yield the final product, which may involve treatments with trifluoroacetic acid or other cleavage agents .
Molecular Structure Analysis

Structure

Data

The molecular weight and specific structural features can be derived from its sequence:

  • Molecular Weight: Approximately 2,200 Da (this is an estimate based on the average molecular weight of amino acids).
  • Amino Acid Composition: The sequence includes serine, asparagine, threonine, glutamic acid, phenylalanine, lysine, arginine, valine, glutamine, leucine, alanine, and proline.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for peptides:

  1. Hydrolysis: Peptides can undergo hydrolysis under acidic or basic conditions, leading to the release of free amino acids.
  2. Deamidation: Asparagine and glutamine residues may undergo deamidation under physiological conditions.
  3. Cyclization: Certain sequences may favor cyclization reactions that can form cyclic peptides.

Technical Details

These reactions are influenced by environmental factors such as pH and temperature. For example, hydrolysis rates can increase significantly at higher temperatures or extreme pH levels .

Mechanism of Action

Process

The mechanism of action for this peptide likely involves interaction with specific receptors or enzymes in biological systems:

  1. Receptor Binding: The peptide may bind to cell surface receptors, triggering intracellular signaling pathways.
  2. Enzyme Inhibition: Certain residues may inhibit enzymatic activity by mimicking substrate structures or binding sites.

Data

Quantitative studies on binding affinities and inhibition constants would provide insights into its efficacy and potency in biological assays.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: The solubility profile varies based on the amino acid composition; polar residues like serine enhance solubility in aqueous solutions.
  • Stability: Stability under physiological conditions is crucial for biological activity; peptides may be subject to degradation by proteolytic enzymes.

Chemical Properties

Applications

Scientific Uses

H-Ser-Asn-Thr-Ser-Glu-Ser-Phe-Lys(1)-Phe-Arg-Val-Thr-Gln-Leu-Ala-Pro-Lys-Ala-Gln-Ile-Lys-Glu-NH2 has potential applications in:

  1. Drug Development: As a lead compound for designing new pharmaceuticals targeting specific biological pathways.
  2. Biotechnology: Utilized in research for understanding protein interactions and functions.
  3. Diagnostics: Potential use as a biomarker or therapeutic agent in clinical settings.

This compound exemplifies the complexity and utility of synthetic peptides in modern biochemistry and pharmacology. Further research into its specific interactions and effects will enhance our understanding of its potential applications.

Properties

CAS Number

1353563-85-5

Product Name

H-Ser-Asn-Thr-Ser-Glu-Ser-Phe-Lys(1)-Phe-Arg-Val-Thr-Gln-Leu-Ala-Pro-Lys-Ala-Gln-Ile-Lys-Glu-NH2.H-Ser-Asn-Thr-Ser-Glu-Ser-Phe-(1)

IUPAC Name

(4S)-5-amino-4-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-bis[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C142H226N40O48

Molecular Weight

3261.6 g/mol

InChI

InChI=1S/C142H226N40O48/c1-12-70(6)109(137(226)165-84(37-23-26-52-144)119(208)158-81(113(151)202)43-48-105(196)197)178-125(214)87(42-47-102(148)193)159-114(203)71(7)156-118(207)82(36-22-25-51-143)164-135(224)100-40-29-55-182(100)141(230)72(8)157-126(215)90(56-68(2)3)169-121(210)86(41-46-101(147)192)166-138(227)112(75(11)191)181-136(225)108(69(4)5)177-124(213)85(39-28-54-155-142(152)153)161-127(216)92(58-77-32-18-14-19-33-77)171-120(209)83(160-128(217)93(59-78-34-20-15-21-35-78)172-134(223)97(65-186)174-123(212)89(45-50-107(200)201)163-132(221)99(67-188)176-140(229)111(74(10)190)180-130(219)95(61-104(150)195)168-116(205)80(146)63-184)38-24-27-53-154-117(206)91(57-76-30-16-13-17-31-76)170-133(222)96(64-185)173-122(211)88(44-49-106(198)199)162-131(220)98(66-187)175-139(228)110(73(9)189)179-129(218)94(60-103(149)194)167-115(204)79(145)62-183/h13-21,30-35,68-75,79-100,108-112,183-191H,12,22-29,36-67,143-146H2,1-11H3,(H2,147,192)(H2,148,193)(H2,149,194)(H2,150,195)(H2,151,202)(H,154,206)(H,156,207)(H,157,215)(H,158,208)(H,159,203)(H,160,217)(H,161,216)(H,162,220)(H,163,221)(H,164,224)(H,165,226)(H,166,227)(H,167,204)(H,168,205)(H,169,210)(H,170,222)(H,171,209)(H,172,223)(H,173,211)(H,174,212)(H,175,228)(H,176,229)(H,177,213)(H,178,214)(H,179,218)(H,180,219)(H,181,225)(H,196,197)(H,198,199)(H,200,201)(H4,152,153,155)/t70-,71-,72-,73+,74+,75+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,108-,109-,110-,111-,112-/m0/s1

InChI Key

ZBJUUYIGBAQYBN-QKLNNLIKSA-N

SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCNC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)N

Solubility

Soluble in DMSO

Synonyms

AUNP-12, AUR-012

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCNC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCCNC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)N

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